molecular formula C16H18N2O3 B11811738 Tert-butyl (2-formyl-5-phenyl-1H-pyrrol-1-YL)carbamate

Tert-butyl (2-formyl-5-phenyl-1H-pyrrol-1-YL)carbamate

Cat. No.: B11811738
M. Wt: 286.33 g/mol
InChI Key: JKMJNEGZLGBMMW-UHFFFAOYSA-N
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Description

Tert-butyl (2-formyl-5-phenyl-1H-pyrrol-1-YL)carbamate: is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butyl carbamate group, a formyl group, and a phenyl group attached to the pyrrole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-formyl-5-phenyl-1H-pyrrol-1-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrole derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under cold conditions. The reaction mixture is then stirred at room temperature for an extended period to complete the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of more complex heterocyclic compounds.

Biology:

  • Potential applications in the study of enzyme interactions due to its unique structure.

Medicine:

  • Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-formyl-5-phenyl-1H-pyrrol-1-YL)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structural features. The formyl group and the phenyl group may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar protective group properties.

    Phenylpyrrole derivatives: Compounds with similar pyrrole and phenyl structures but lacking the formyl group.

    Formylpyrrole derivatives: Compounds with a formyl group attached to the pyrrole ring but lacking the tert-butyl carbamate group.

Uniqueness: Tert-butyl (2-formyl-5-phenyl-1H-pyrrol-1-YL)carbamate is unique due to the combination of the tert-butyl carbamate, formyl, and phenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

tert-butyl N-(2-formyl-5-phenylpyrrol-1-yl)carbamate

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)17-18-13(11-19)9-10-14(18)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,17,20)

InChI Key

JKMJNEGZLGBMMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NN1C(=CC=C1C2=CC=CC=C2)C=O

Origin of Product

United States

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